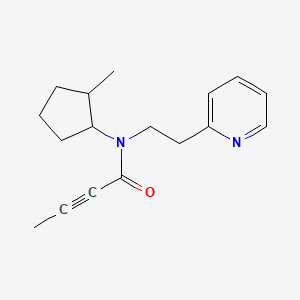
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide, also known as MAB-AB-Chminaca, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of indazole-based synthetic cannabinoids and is known for its high potency and affinity for the cannabinoid receptors in the brain.
Wirkmechanismus
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological processes. The activation of these receptors by N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been found to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective for researchers. Additionally, it has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. One potential area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another potential area of research is the investigation of the long-term effects of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca on the brain and other organs. Additionally, the use of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca in the treatment of various medical conditions such as chronic pain and inflammation warrants further investigation.
Synthesemethoden
The synthesis of N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca involves a multi-step process that includes the condensation of 2-pyridine-2-yl ethanol with 2-methylcyclopentanone to form the intermediate product. This intermediate product is then reacted with but-2-ynoic acid in the presence of a catalyst to yield the final product, N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca. The synthesis of this compound requires expertise in organic chemistry and is usually carried out in specialized laboratories.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamideaca has been extensively studied for its potential applications in medical research. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound has been used in studies related to the endocannabinoid system, which is a complex network of signaling molecules and receptors that regulate various physiological processes in the body.
Eigenschaften
IUPAC Name |
N-(2-methylcyclopentyl)-N-(2-pyridin-2-ylethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-7-17(20)19(16-10-6-8-14(16)2)13-11-15-9-4-5-12-18-15/h4-5,9,12,14,16H,6,8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHHYYLXRQIGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC1=CC=CC=N1)C2CCCC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)
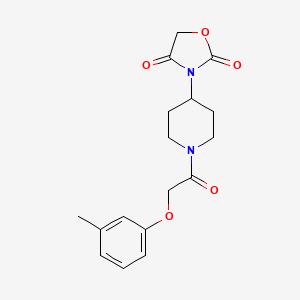
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
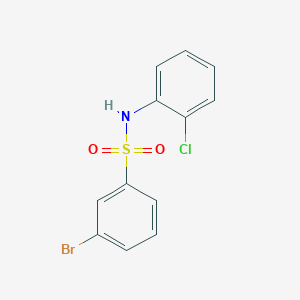
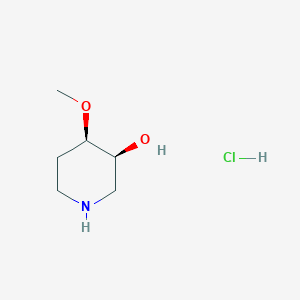
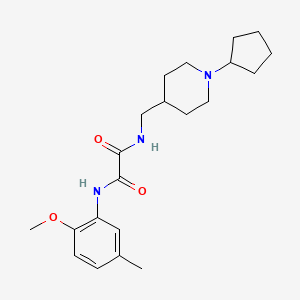
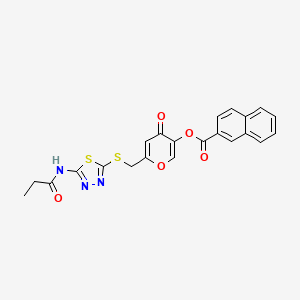
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
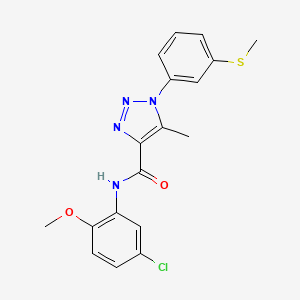
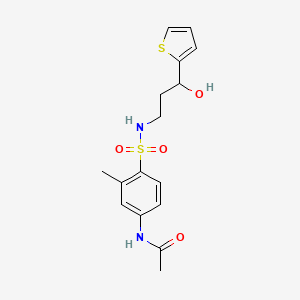
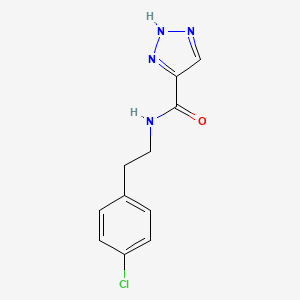
![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)